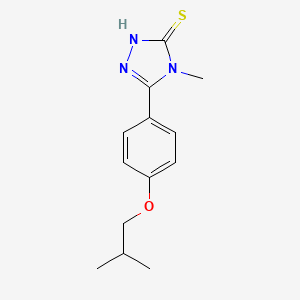

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (IBMTT) is a synthetic compound of interest to the scientific community, due to its potential applications in various research areas. IBMTT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has been a significant area of study. A range of 1,2,4-triazole derivatives, including those similar in structure to 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate activity in many cases (Bayrak et al., 2009), (Bektaş et al., 2007).

Corrosion Inhibition

1,2,4-Triazole derivatives have been studied as corrosion inhibitors for metals. Research focusing on benzimidazole derivatives, which include 1,2,4-triazole-3-thiol compounds, has indicated their effectiveness in inhibiting corrosion in metal structures, especially in acidic environments. These studies contribute to the understanding of how such compounds can be applied in industrial settings to protect materials against corrosion (Yadav et al., 2013).

DNA Methylation Inhibitors

The application of 1,2,4-triazole derivatives in the field of oncology, specifically as DNA methylation inhibitors, has been explored. These compounds have shown potential in affecting the methylation level of tumor DNA, which can be a crucial factor in the development and progression of cancer. Such research opens avenues for developing new therapeutic strategies against cancer (Hovsepyan et al., 2018).

Anti-inflammatory Activity

Studies on 1,2,4-triazole derivatives have also included their potential anti-inflammatory properties. The synthesis of specific derivatives and their subsequent testing has revealed that some compounds exhibit notable anti-inflammatory activity. This research indicates the possible use of these compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).

Antitumor Activities

The antitumor potential of 1,2,4-triazole derivatives is another critical area of research. Various derivatives have been synthesized and tested for their efficacy against different tumor types. Some of these compounds have demonstrated potent to weak antitumor activities, which is significant for the development of new cancer treatments (Behalo et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of the compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .

Biochemical Pathways

The compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol affects the purine metabolism pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can have downstream effects on the formation of uric acid crystals, which are associated with gout, a form of arthritis .

Pharmacokinetics

The pharmacokinetic properties of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol include a high bioavailability, with more than 84% of the drug being absorbed . It is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5 to 8 hours . The compound is excreted in urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of the action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a reduction in the levels of uric acid in the body . This can help to alleviate the symptoms of conditions such as gout, which are caused by the accumulation of uric acid crystals in joints and other tissues .

Action Environment

The action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the presence of certain enzymes involved in its metabolism can affect the drug’s efficacy . Additionally, factors such as pH can impact the stability of the compound.

Propiedades

IUPAC Name |

4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXCVOGUWTAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)